Superior Synthetic Yield via Enamine Oxidation Compared to Direct Cyclohexanone Oxidation
The preparation of 2-acetoxycyclohexanone via enamine oxidation with thallic acetate provides a substantially higher yield (77%) compared to direct oxidation of cyclohexanone (6–21%). This methodological advantage is critical for efficient procurement and scalable synthesis [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 77% yield |
| Comparator Or Baseline | Cyclohexanone (direct oxidation with thallic acetate): 6% yield at room temperature, 21% yield at reflux |
| Quantified Difference | +71% to +56% absolute yield increase |
| Conditions | Enamine generated in situ from cyclohexanone, morpholine, and acetic acid, followed by thallium triacetate oxidation in chloroform |
Why This Matters
This data demonstrates that 2-acetoxycyclohexanone cannot be efficiently obtained via direct oxidation of cyclohexanone, necessitating the enamine-based route for practical laboratory or industrial preparation.
- [1] Kuehne, M. E., & Giacobbe, T. J. (1968). The Formation of α-Acetoxy Ketones by Oxidation of Enamines with Thallium Triacetate. The Journal of Organic Chemistry, 33(9), 3359–3362. View Source
